Pyrazolethione, 3-7
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Overview
Description
Pyrazolethione, 3-7 is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolethione, 3-7 typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization. One common method includes the use of tosylhydrazine and substituted aromatic aldehydes, which undergo cycloaddition with terminal alkynes . This reaction is often carried out under mild conditions, using catalysts such as zinc oxide or indium chloride to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize green chemistry principles, such as solvent-free conditions, microwave-assisted synthesis, and the use of eco-friendly catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrazolethione, 3-7 undergoes various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Zinc oxide, indium chloride.
Major Products
The major products formed from these reactions include pyrazole-3,5-diones, pyrazoline derivatives, and various substituted pyrazoles .
Scientific Research Applications
Pyrazolethione, 3-7 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazolethione, 3-7 involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes such as alcohol dehydrogenase and estrogen receptors . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to pyrazolethione, 3-7 include:
Pyrazole: A basic structure with two nitrogen atoms in a five-membered ring.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Pyrazolone: A pyrazole derivative with a keto group at the 3-position.
Uniqueness
This compound is unique due to its thione group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[(3,4-dimethylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S/c1-13-9-10-16(11-14(13)2)20-12-18-15(3)21-22(19(18)23)17-7-5-4-6-8-17/h4-12,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJAIQVUYLVUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(NN(C2=S)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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